1,2-Dichloroethane-d4

Catalog No.
S1526440
CAS No.
17060-07-0
M.F
C2H4Cl2
M. Wt
102.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloroethane-d4

CAS Number

17060-07-0

Product Name

1,2-Dichloroethane-d4

IUPAC Name

1,2-dichloro-1,1,2,2-tetradeuterioethane

Molecular Formula

C2H4Cl2

Molecular Weight

102.98 g/mol

InChI

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2

InChI Key

WSLDOOZREJYCGB-LNLMKGTHSA-N

SMILES

C(CCl)Cl

Synonyms

1,2-Dichloroethane-1,1,2,2-D4; Dichloroethane-1,1,2,2-D4

Canonical SMILES

C(CCl)Cl

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)Cl

The exact mass of the compound 1,2-Dichloroethane-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dichloroethane-d4 (CAS 17060-07-0) is a highly isotopically enriched (>99 atom % D) halogenated solvent characterized by a boiling point of 83.5 °C and a dielectric constant of approximately 10.5. In procurement, it is primarily sourced as an internal standard for the quantification of volatile organic compounds (VOCs) via GC-MS and as a specialized NMR solvent . Its combination of moderate polarity, lack of protic exchange, and elevated boiling point makes it a critical material for both environmental testing laboratories and synthetic chemists requiring variable-temperature structural analysis.

Substituting 1,2-Dichloroethane-d4 with the ubiquitous NMR solvent Chloroform-d (CDCl3) severely limits variable-temperature (VT) NMR studies, as CDCl3 boils at 61.2 °C, risking sample loss and tube rupture above 50 °C . Conversely, attempting to use non-deuterated 1,2-dichloroethane or a generic halogenated internal standard in GC-MS environmental assays fails to provide the exact co-elution and distinct mass shift (+4 Da) required to correct for matrix effects and extraction losses of native 1,2-dichloroethane [1]. Furthermore, substituting with higher-boiling deuterated solvents like 1,1,2,2-tetrachloroethane-d2 introduces unnecessary toxicity, higher viscosity, and different solvation dynamics that can alter the conformational state of the target analyte.

Extended Thermal Range for Variable-Temperature NMR

For structural elucidation requiring elevated temperatures, 1,2-Dichloroethane-d4 offers a significantly expanded thermal window compared to standard Chloroform-d. With a boiling point of 83.5 °C, DCE-d4 safely supports VT-NMR experiments up to approximately 75 °C . In contrast, CDCl3 (bp 61.2 °C) is typically restricted to temperatures below 50 °C to prevent solvent boiling, concentration changes, and NMR tube overpressurization . This thermal advantage is critical for resolving rotational barriers, conformer interconversions, and polymer chain dynamics that remain broadened or frozen on the NMR timescale at lower temperatures.

Evidence DimensionBoiling point and safe VT-NMR upper limit
Target Compound Databp 83.5 °C, safe VT limit ~75 °C
Comparator Or BaselineChloroform-d (CDCl3): bp 61.2 °C, safe VT limit ~50 °C
Quantified Difference+22.3 °C boiling point extension
ConditionsStandard sealed NMR tube at atmospheric pressure

Enables researchers to perform high-temperature conformational and kinetic studies without switching to highly viscous or difficult-to-remove solvents like TCE-d2 or DMSO-d6.

Exact Co-elution and Mass Shift for Isotope Dilution GC-MS

In environmental analysis of volatile organic compounds (VOCs), accurate quantification relies on internal standards that perfectly mimic the target analyte's extraction and chromatographic behavior. 1,2-Dichloroethane-d4 co-elutes exactly with native 1,2-dichloroethane but provides a +4 Da mass shift (m/z 102 vs. m/z 98 for the molecular ion) . This distinct mass channel prevents cross-talk and allows the mass spectrometer to independently track the deuterated standard to correct for matrix suppression and purge-and-trap recovery variations, a feat impossible when using generic internal standards like fluorobenzene that elute at different retention times .

Evidence DimensionMass-to-charge (m/z) ratio and retention time
Target Compound Datam/z 102 molecular ion, exact co-elution
Comparator Or BaselineNative 1,2-Dichloroethane: m/z 98 molecular ion
Quantified Difference+4 Da mass shift with zero retention time deviation
ConditionsPurge-and-trap GC-MS (e.g., EPA Method 8260)

Procurement of this exact isotopologue is a strict regulatory and methodological requirement for the accurate, matrix-corrected quantification of 1,2-dichloroethane in environmental water and soil samples.

Enhanced Solvation Polarity for Aggregation-Prone Analytes

While both are non-coordinating halogenated solvents, 1,2-Dichloroethane-d4 provides a significantly more polar solvation environment than Chloroform-d. The dielectric constant of DCE-d4 is approximately 10.5, more than double that of CDCl3 (4.8) [1]. This elevated polarity is highly effective at solubilizing polar organometallic complexes, charged species, and specific block copolymers that tend to aggregate, precipitate, or exhibit severe line broadening in CDCl3 [1]. Consequently, DCE-d4 maintains the inertness of a chlorocarbon while offering solvation characteristics closer to those of more polar, protic, or coordinating solvents.

Evidence DimensionDielectric constant (polarity)
Target Compound DataDielectric constant (ε) ≈ 10.5
Comparator Or BaselineChloroform-d (CDCl3): Dielectric constant (ε) ≈ 4.8
Quantified Difference>2x increase in dielectric constant
ConditionsLiquid phase at 20-25 °C

Prevents sample aggregation and precipitation during NMR analysis of moderately polar compounds, ensuring high-resolution spectra without using coordinating solvents like DMSO-d6.

Environmental VOC Quantification via EPA Method 8260

1,2-Dichloroethane-d4 is a mandated or highly recommended internal standard and surrogate for the analysis of volatile organic compounds in water and soil matrices using purge-and-trap GC-MS [1]. Its +4 Da mass shift and exact co-elution with native 1,2-dichloroethane allow analytical laboratories to accurately correct for extraction efficiency and matrix suppression, ensuring strict regulatory compliance[1].

Variable-Temperature NMR of Polymers and Conformers

Due to its elevated boiling point (83.5 °C), DCE-d4 is the solvent of choice for variable-temperature NMR studies up to 75 °C . It is particularly useful for materials science and synthetic chemistry workflows investigating the conformational dynamics, rotational barriers, and kinetic isotope effects of molecules that are poorly soluble or undergo exchange too slowly at the lower temperature limits of CDCl3 .

Structural Elucidation of Polar Organometallic Complexes

The higher dielectric constant of DCE-d4 (ε ≈ 10.5) compared to CDCl3 makes it an excellent non-coordinating solvent for cationic or highly polar organometallic complexes [2]. It provides the necessary solvating power to prevent aggregation and line broadening in NMR spectra, which is critical for accurate structural and mechanistic characterization in inorganic chemistry without resorting to coordinating solvents like DMSO-d6 [2].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H224 (13.64%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (86.36%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (86.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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